5-methoxy-2-(5-methoxy-1H-indol-2-yl)phenol
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Overview
Description
5-methoxy-2-(5-methoxy-1H-indol-2-yl)phenol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals This compound features a phenol group substituted with a methoxy group and an indole moiety, which is also methoxylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(5-methoxy-1H-indol-2-yl)phenol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring. The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(5-methoxy-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indole ring can be reduced to form dihydroindoles.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring and the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indole and phenol derivatives.
Scientific Research Applications
5-methoxy-2-(5-methoxy-1H-indol-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(5-methoxy-1H-indol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-methyl-1H-indole-3-acetic acid
- 5-methoxy-N,N-diisopropyltryptamine
- 5-methoxytryptamine
Uniqueness
5-methoxy-2-(5-methoxy-1H-indol-2-yl)phenol is unique due to its dual methoxy substitution on both the phenol and indole moieties. This structural feature distinguishes it from other indole derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
5-methoxy-2-(5-methoxy-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C16H15NO3/c1-19-11-4-6-14-10(7-11)8-15(17-14)13-5-3-12(20-2)9-16(13)18/h3-9,17-18H,1-2H3 |
InChI Key |
BXKPOCYFTXOXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C3=C(C=C(C=C3)OC)O |
Origin of Product |
United States |
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